3-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 3-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1065484-08-3
VCID: VC8204007
InChI: InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-5-6-12(10-18)11-23-14-13(19(21)22)7-4-8-17-14/h4,7-8,12H,5-6,9-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=CC=N2)[N+](=O)[O-]
Molecular Formula: C16H23N3O5
Molecular Weight: 337.37 g/mol

3-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 1065484-08-3

Cat. No.: VC8204007

Molecular Formula: C16H23N3O5

Molecular Weight: 337.37 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester - 1065484-08-3

Specification

CAS No. 1065484-08-3
Molecular Formula C16H23N3O5
Molecular Weight 337.37 g/mol
IUPAC Name tert-butyl 3-[(3-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-5-6-12(10-18)11-23-14-13(19(21)22)7-4-8-17-14/h4,7-8,12H,5-6,9-11H2,1-3H3
Standard InChI Key PNXXLHDZUGDKKO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=CC=N2)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=CC=N2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Structural Breakdown

The compound comprises three key components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • Tert-butyl ester group: A bulky protecting group attached to the piperidine’s carboxylic acid.

  • 3-Nitro-pyridin-2-yloxymethyl group: A nitro-substituted pyridine linked via an ether bond to a methylene bridge.

The nitro group at the 3-position of the pyridine ring and the tert-butyl ester are critical for modulating reactivity and stability.

Physical and Spectral Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₆H₂₃N₃O₅
Molecular Weight337.37 g/mol
AppearanceViscous liquid or solid (depending on form)
StabilityStable under standard conditions; decomposes with strong acids/bases

Synthesis and Preparation Methods

Key Synthetic Routes

The synthesis typically involves etherification reactions between hydroxyl-containing pyridine derivatives and piperidine intermediates.

Route 1: Alkylation with Pyridine Derivatives

  • Starting Material: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 123855-51-6).

  • Reagents: 2-Bromo-4-chloro-5-nitropyridine, sodium hydride (NaH), dimethylformamide (DMF).

  • Conditions: Room temperature, 12–24 hours.

  • Yield: 62% (for analogous compounds) .

Mechanism:

  • Step 1: Deprotonation of the hydroxyl group on the piperidine intermediate using NaH.

  • Step 2: Nucleophilic substitution with the brominated pyridine derivative.

Route 2: Mitsunobu Reaction

For alternative pyridine derivatives (e.g., 5-chloro-2,4-difluorobenzoate), potassium tert-butoxide in DMSO has been employed .

Optimization Challenges

  • Steric Hindrance: The tert-butyl group may impede reactions at the piperidine nitrogen.

  • Nitro Group Reactivity: The nitro group can undergo reduction to an amine under catalytic hydrogenation, altering biological activity.

Chemical Reactivity and Functional Group Transformations

Ester Hydrolysis

The tert-butyl ester is labile under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is pivotal for deprotection in medicinal chemistry.

Reaction TypeConditionsProducts
Acidic HydrolysisHCl (aq.), reflux3-(3-Nitro-pyridin-2-yloxymethyl)piperidine-1-carboxylic acid
Basic HydrolysisNaOH (aq.), heatSodium salt of the carboxylic acid

Nitro Group Reduction

The nitro group can be reduced to an amine using catalysts like Pd/C or Raney Ni, forming 3-(3-amino-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester .

Ether Bond Modifications

The ether linkage between the pyridine and piperidine may undergo cleavage under strong oxidative conditions (e.g., HNO₃/H₂SO₄), though this is less common in typical synthetic workflows.

ApplicationRationale
Drug DiscoveryIntermediate for CNS-targeted therapeutics
Material ScienceBuilding block for polymeric matrices
CatalysisLigand for transition-metal complexes
HazardPrecaution
Skin/IrritationWear gloves; wash thoroughly with soap
InhalationUse in fume hood; avoid dust formation
StorageCool, dry place; stable below 25°C

First Aid:

  • Ingestion: Rinse mouth; seek medical attention immediately .

  • Eye Contact: Flush with water for 15 minutes .

Research and Development Trends

Structural Analogues

CompoundCAS NumberKey Modification
3-(3-Methyl-pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester1261235-09-9Pyrazine instead of pyridine
4-(3-Nitro-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester939986-15-9Amino linkage instead of ether

Future Directions

  • Prodrug Design: The tert-butyl ester could enhance solubility or targeted delivery.

  • Click Chemistry: The nitro group might participate in cycloaddition reactions.

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